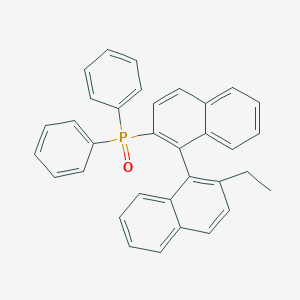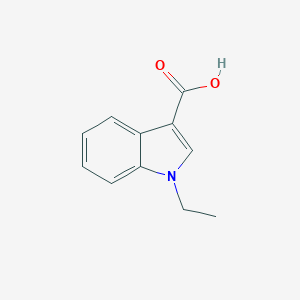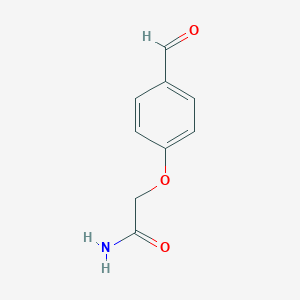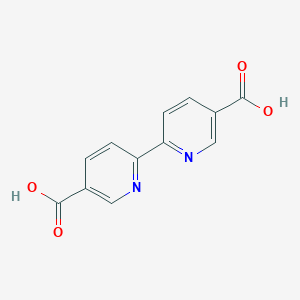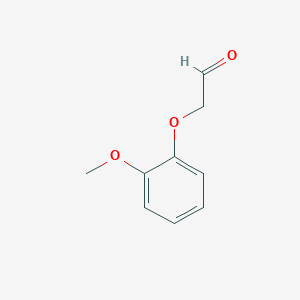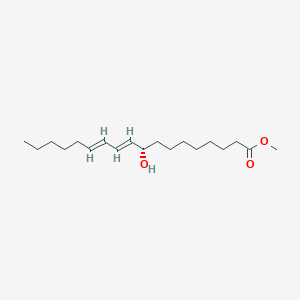![molecular formula C9H7N3O B143020 2-[1,2,4]三唑-1-基苯甲醛 CAS No. 138479-53-5](/img/structure/B143020.png)
2-[1,2,4]三唑-1-基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,2,4]Triazol-1-yl-benzaldehyde is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
作用机制
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-benzaldehyde is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it may influence theestrogen biosynthesis pathway . The downstream effects of this interaction could include alterations in hormone levels and related physiological processes.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that 2-[1,2,4]Triazol-1-yl-benzaldehyde may also have potential anticancer effects.
生化分析
Biochemical Properties
It is known that 1,2,4-triazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells and induce apoptosis
Molecular Mechanism
Some 1,2,4-triazole derivatives have been shown to bind to the aromatase enzyme, potentially inhibiting its activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,2,4]Triazol-1-yl-benzaldehyde typically involves the reaction of benzaldehyde with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-[1,2,4]Triazol-1-yl-benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: 2-[1,2,4]Triazol-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-[1,2,4]Triazol-1-yl-benzoic acid.
Reduction: 2-[1,2,4]Triazol-1-yl-benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
相似化合物的比较
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 1,2,4-Triazole derivatives with different substituents on the benzene ring
Uniqueness: 2-[1,2,4]Triazol-1-yl-benzaldehyde is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides multiple sites for chemical modification, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWYKORVDKYFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393425 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138479-53-5 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


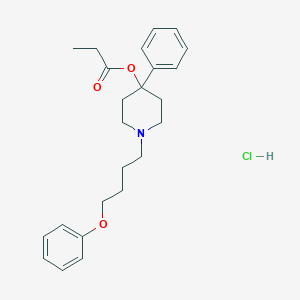


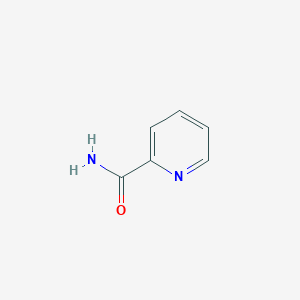
![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)
